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Compound of Interest

Compound Name: Fgfr4-IN-14

Cat. No.: B12388255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of selective

inhibitors to Fibroblast Growth Factor Receptor 4 (FGFR4), a key therapeutic target in various

cancers, particularly hepatocellular carcinoma. While specific data for a compound designated

"Fgfr4-IN-14" is not publicly available, this document will focus on well-characterized, potent,

and selective FGFR4 inhibitors to provide a thorough understanding of their interaction with the

receptor.

Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often

expressed as the half-maximal inhibitory concentration (IC50). This value indicates the

concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by

50%. The following table summarizes the in vitro biochemical IC50 values of several notable

FGFR4 inhibitors against FGFR4 and, for selectivity context, against other FGFR family

members.
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Compound
Name

FGFR4 IC50
(nM)

FGFR1 IC50
(nM)

FGFR2 IC50
(nM)

FGFR3 IC50
(nM)

Selectivity
Profile

Roblitinib

(FGF401)
1.9[1], 2.4[2] >1000[2] >1000[2] >1000[2]

Highly

selective for

FGFR4[1][2]

Fisogatinib

(BLU-554)
5[3] 624[3] >2203[3] >2203[3]

Highly

selective for

FGFR4[3]

BLU9931 3[4] ~885 ~550 ~150
Selective for

FGFR4[4]

H3B-6527 <1.2[4] 320[4] 1290[4] 1060[4]

Highly

selective for

FGFR4[4]

Futibatinib

(TAS-120)
8.3[5] 3.9[5] 1.3[5] 1.6[5]

Pan-FGFR

inhibitor[5]

Erdafitinib 5.7[5] 1.2[5] 2.5[5] 3.0[5]
Pan-FGFR

inhibitor[5]

Pemigatinib 30[4] 0.4[4] 0.5[4] 1.2[4]

Selective for

FGFR1-3

over

FGFR4[4]

FIIN-3 35.3[4] 13.1[4] 21[4] 31.4[4]
Pan-FGFR

inhibitor[4]

FIIN-2 45.3[4] 3.09[4] 4.3[4] 27[4]
Pan-FGFR

inhibitor[4]

ASP5878 3.5[1][4] 0.47[1][4] 0.60[1][4] 0.74[1][4]
Pan-FGFR

inhibitor[1][4]
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The determination of inhibitor binding affinity to FGFR4 typically involves biochemical and cell-

based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of

purified FGFR4.

Objective: To determine the IC50 value of an inhibitor against the FGFR4 kinase domain.

Materials:

Recombinant human FGFR4 kinase domain

ATP (Adenosine triphosphate)

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

Test compounds (e.g., Fgfr4-IN-14) dissolved in DMSO

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™, Lance®, or HTRF®)

384-well microplates

Procedure:

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of

concentrations. Further dilute in assay buffer.

Reaction Setup: Add the FGFR4 enzyme, the substrate peptide, and the test compound to

the wells of a microplate.

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP

concentration is often set at or near the Km value for ATP.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room

temperature) for a specified period (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of product formed (phosphorylated

substrate) or the amount of ATP consumed. This is typically done using a luminescence,

fluorescence, or time-resolved fluorescence resonance energy transfer (TR-FRET) based

detection method.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay
This assay measures the inhibition of FGFR4 autophosphorylation or the phosphorylation of its

downstream substrates within a cellular context.

Objective: To assess the potency of an inhibitor in a more physiologically relevant environment.

Materials:

A human cell line that overexpresses FGFR4 (e.g., MDA-MB-453 breast cancer cells or

HuH-7 hepatocellular carcinoma cells).[6]

Cell culture medium and supplements.

Test compounds.

Lysis buffer.

Antibodies: Anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-FRS2α.[6]

Western blotting or ELISA reagents.

Procedure:

Cell Culture: Plate the cells in multi-well plates and allow them to adhere overnight.

Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours prior to

treatment.
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Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a

defined period.

Ligand Stimulation: Stimulate the FGFR4 pathway by adding a specific ligand, such as

FGF19, for a short period (e.g., 15-30 minutes).

Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer

containing protease and phosphatase inhibitors.

Quantification of Phosphorylation:

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane,

and probe with antibodies against phosphorylated and total FGFR4 or downstream targets

like FRS2α.[6]

ELISA: Use a sandwich ELISA format with a capture antibody for total FGFR4 and a

detection antibody for phosphorylated FGFR4.

Data Analysis: Quantify the band intensity (Western blot) or the ELISA signal. Calculate the

percentage of inhibition of phosphorylation at each inhibitor concentration and determine the

IC50 value.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper

understanding. The following diagrams, created using the DOT language, illustrate the FGFR4

signaling cascade and a typical workflow for evaluating FGFR4 inhibitors.
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Caption: The FGFR4 signaling pathway, activated by FGF19 and its co-receptor β-Klotho.[7][8]

[9]
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Caption: A typical workflow for the discovery and evaluation of FGFR4 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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